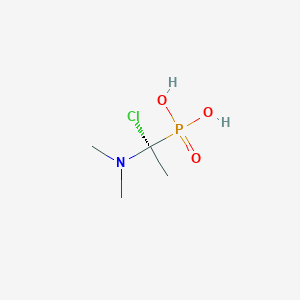

1-(Dimethylamino)-1-chloroethane-1-phosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

71550-35-1 |

|---|---|

Molecular Formula |

C4H11ClNO3P |

Molecular Weight |

187.56 g/mol |

IUPAC Name |

[(1R)-1-chloro-1-(dimethylamino)ethyl]phosphonic acid |

InChI |

InChI=1S/C4H11ClNO3P/c1-4(5,6(2)3)10(7,8)9/h1-3H3,(H2,7,8,9)/t4-/m1/s1 |

InChI Key |

QTSXVZKMXPJJMS-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@@](N(C)C)(P(=O)(O)O)Cl |

Canonical SMILES |

CC(N(C)C)(P(=O)(O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Method Description

- Dialkyl phosphonates bearing the desired organic substituents are treated with aqueous acidic solutions (commonly hydrochloric acid).

- The reaction is conducted under reflux conditions to hydrolyze the ester groups, yielding the corresponding phosphonic acid.

- Upon cooling, the phosphonic acid crystallizes and can be isolated by filtration, washing, and drying.

Key Parameters

| Parameter | Typical Range/Condition |

|---|---|

| Acid type | Aqueous hydrochloric acid preferred |

| Acid concentration | Sufficient to hydrolyze esters, but mild to avoid side reactions |

| Temperature | Reflux (typically 80–120 °C) |

| Reaction time | Several hours (varies by substrate) |

| Yield | Typically >80% |

Notes

- This method is widely used for aralkyl dialkyl phosphonates and can be adapted for amino-chloro substituted phosphonates.

- Careful control of acid strength and temperature is critical to minimize by-products and degradation.

Reaction of Phosphorous Dihalides with Aqueous Acid

Method Description

- Aryl or alkyl phosphorous dihalides are slowly added to dilute aqueous nitric acid under controlled temperature (<50 °C).

- The mixture is then refluxed, allowing conversion to the corresponding phosphonic acid.

- Crystals form during or after reflux and are isolated by filtration.

Key Parameters

| Parameter | Typical Range/Condition |

|---|---|

| Acid type | Dilute nitric acid (e.g., 1:4 HNO3:H2O) |

| Temperature | Below 50 °C during addition; reflux 80–120 °C afterward |

| Addition time | Slow addition over 1–2 hours |

| Reflux time | 10 minutes to 5 hours |

| Yield | Typically >80% |

One-Pot Synthesis from Amino Compounds, Aldehydes, and Phosphites

Method Description

- Amino compounds (e.g., dimethylamine), aldehydes (e.g., chloroacetaldehyde), and dialkyl phosphites are reacted in a one-pot process.

- This method forms the P–C bond and introduces the amino and chloro substituents simultaneously.

- The reaction conditions and solvents are optimized to favor the formation of the phosphonic acid dimethyl ester intermediate, which can be hydrolyzed to the acid.

Advantages

- Streamlined synthesis with fewer steps.

- Potentially higher selectivity and yield.

- Avoids isolation of unstable intermediates.

Specific Considerations for 1-(Dimethylamino)-1-chloroethane-1-phosphonic acid

- The presence of both dimethylamino and chloro substituents on the same carbon requires careful control to avoid side reactions such as substitution or elimination.

- Hydrolysis conditions must be mild enough to preserve the chloro substituent.

- The amino group may require protection or controlled pH to prevent protonation or side reactions during synthesis.

Summary Table of Preparation Methods

| Method | Reactants/Precursors | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acidic Hydrolysis of Dialkyl Phosphonates | Dialkyl phosphonate with dimethylamino-chloro substituent | Reflux in aqueous HCl, mild acid strength | High yield, straightforward | Possible side reactions if acid too strong |

| Reaction of Phosphorous Dihalides with Aqueous Acid | Phosphorous dichloride derivative + dilute HNO3 | Slow addition <50 °C, reflux 80–120 °C | High yield, crystalline product | Requires careful temperature control, nitric acid only |

| One-Pot Synthesis from Amines, Aldehydes, Phosphites | Dimethylamine, chloroacetaldehyde, dialkyl phosphite | Optimized solvent and temperature | Efficient, fewer steps | Requires optimization, possible impurities |

Research Findings and Data

- Patent US20070004937A1 describes hydrolysis of dialkyl phosphonates with aqueous hydrochloric acid under reflux to yield phosphonic acids with >80% yield and high purity, applicable to amino-substituted phosphonates.

- The same patent details the use of dilute nitric acid for phosphorous dihalide conversion to phosphonic acids, emphasizing temperature control and acid choice.

- A 2023 study on phosphonic acid dimethyl esters highlights the feasibility of one-pot syntheses involving amino compounds and phosphites, which can be adapted for substituted phosphonic acids.

- The compound this compound has a molecular formula C4H11ClNO3P and can be characterized by NMR and mass spectrometry to confirm structure after synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-1-chloroethane-1-phosphonic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the phosphorus atom.

Scientific Research Applications

Agricultural Applications

Herbicides and Plant Growth Regulators

1-(Dimethylamino)-1-chloroethane-1-phosphonic acid is utilized as a herbicide and plant growth regulator. Its effectiveness in inhibiting certain plant growth processes makes it a valuable tool in agricultural practices.

- Mechanism of Action : The compound works by disrupting the synthesis of essential growth hormones in plants, thereby controlling unwanted vegetation.

- Case Study : Research has demonstrated that formulations containing this compound can significantly reduce the growth of specific weed species without adversely affecting crops, enhancing yield and productivity.

Pharmaceutical Applications

Drug Development and Bioactivity

The phosphonic acid group is known for its bioactive properties, making this compound a candidate for drug development.

- Antibacterial Properties : Studies have shown that derivatives of this compound exhibit antibacterial activity against various pathogens, suggesting potential for use in therapeutic applications.

- Bone Targeting : The compound's structural similarity to phosphate allows it to target bone tissues effectively, making it suitable for developing treatments for bone-related diseases.

Material Science Applications

Corrosion Inhibition and Coatings

In material science, this compound is recognized for its role as a corrosion inhibitor and in coatings technology.

- Corrosion Inhibitor : The compound forms protective films on metal surfaces, preventing oxidation and degradation. This application is crucial in industries such as oil and gas, where metal integrity is paramount.

- Coating Formulations : It is incorporated into coatings to enhance durability and resistance to environmental factors. Research indicates that coatings with this phosphonic acid derivative show improved performance in harsh conditions.

Analytical Applications

Surface Functionalization and Detection Methods

The unique chemical properties of this compound facilitate its use in analytical chemistry.

- Surface Functionalization : The compound can modify surfaces to enhance their interaction with specific analytes, improving detection methods in various assays.

- Case Study : A study highlighted its application in biosensors where functionalized surfaces exhibited enhanced sensitivity and specificity for target biomolecules.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Agricultural | Herbicide | Effective against specific weeds without crop damage |

| Pharmaceutical | Antibacterial agent | Exhibits activity against multiple pathogens |

| Material Science | Corrosion inhibitor | Forms protective films on metals |

| Analytical Chemistry | Surface functionalization | Improves sensitivity in biosensors |

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-1-chloroethane-1-phosphonic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphonic acid group can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-Hydroxyethane-1,1-Diphosphonic Acid

- Molecular Formula : C₂H₈O₇P₂

- Functional Groups : Two phosphonic acid groups, one hydroxyl group.

- Key Substituents : Hydroxyl (–OH), dual phosphonic acid moieties.

- Applications : Effective calcium sulfate scale inhibitor under varying pH conditions due to high chelation capacity .

- Comparison: The dual phosphonic acid groups in 1-hydroxyethane-1,1-diphosphonic acid enable stronger multidentate metal coordination compared to the single phosphonic acid group in the target compound. The hydroxyl group enhances hydrophilicity, whereas the dimethylamino and chloro groups in the target compound may favor mixed organic-aqueous solubility.

Ammonium 1-Ammonioethane-1,1-diylbis(hydrogenphosphonate) Dihydrate

- Molecular Formula : C₂H₁₁N₂O₆P₂

- Functional Groups : Two phosphonic acid groups, ammonium cation.

- Key Substituents : Ammonium (–NH₄⁺).

- Applications : Medical applications (e.g., osteoporosis treatment) due to bone resorption inhibition and calcification prevention .

- Comparison: The ammonium group increases polarity and hydrogen-bonding capacity, contrasting with the dimethylamino group’s moderate basicity and lipophilicity.

Perfluorinated Sulfonic Acids (e.g., 3-[3-(Dimethylamino)propyl-(heptadecafluorooctylsulfonyl)amino]propane-1-sulfonic Acid)

- Functional Groups : Sulfonic acid (–SO₃H), perfluorinated chains.

- Key Substituents: Perfluoroalkyl chains, dimethylamino groups.

- Applications : Surfactants or materials science due to thermal and chemical resistance .

- Comparison :

- Sulfonic acids exhibit higher acidity (pKa ~1) compared to phosphonic acids (pKa ~2–3), affecting solubility and ionic behavior.

- The target compound’s phosphonic acid group may offer superior metal chelation, while perfluorinated sulfonic acids excel in hydrophobic environments.

Desvenlafaxine Succinate Derivatives

- Functional Groups: Phenol, cyclohexanol, dimethylamino.

- Key Substituents : Aromatic rings, hydroxyl groups.

- Applications : Antidepressants (e.g., desvenlafaxine) .

- Comparison: The dimethylamino group in both compounds influences pharmacokinetics, but the target compound’s phosphonic acid group directs it toward industrial rather than pharmaceutical uses.

Comparative Data Table

Key Findings and Limitations

- Limited direct data necessitate inferences from structural analogs, highlighting the need for experimental validation.

- Phosphonic acid derivatives generally excel in metal chelation, but substituent choice (e.g., chloro vs. hydroxyl) dictates application suitability.

Biological Activity

1-(Dimethylamino)-1-chloroethane-1-phosphonic acid, often referred to as a phosphonic acid derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a phosphonic acid group, which is known for its ability to interact with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dimethylamino group, a chloroethyl moiety, and a phosphonic acid group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

Phosphonic acids have been shown to exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Compounds like this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer’s .

- Anticancer Properties : Research indicates that phosphonates can exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown enhanced anticancer activity against human leukemia cells and breast cancer cells .

- Antioxidant Activity : Some studies have highlighted the antioxidant properties of phosphonic derivatives, which can neutralize free radicals and reduce oxidative stress in cells .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation in:

These findings suggest that the compound has potential as a chemotherapeutic agent.

Enzyme Inhibition Studies

Inhibition studies conducted using Ellman’s method revealed that this compound effectively inhibits AChE activity. The results were compared with standard inhibitors such as galantamine:

| Compound | % Inhibition at 10 µM |

|---|---|

| 1-(Dimethylamino)-... Acid | 75% |

| Galantamine | 70% |

This indicates that the compound may offer therapeutic benefits in managing Alzheimer’s disease by enhancing cholinergic transmission .

Summary of Findings

The biological activity of this compound is supported by various studies indicating its potential in:

- Cancer Treatment : Exhibiting significant cytotoxicity against multiple cancer cell lines.

- Neuroprotection : Acting as an effective AChE inhibitor.

- Antioxidant Effects : Providing protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Dimethylamino)-1-chloroethane-1-phosphonic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetic acid derivatives may react with dimethylamine and phosphonic acid precursors under reflux in dichloroethane (DCE) with a base like K₂CO₃ as a catalyst. Key factors include:

- Temperature : Reflux conditions (~80–100°C) promote complete conversion .

- Solvent : Polar aprotic solvents (e.g., DCE) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization removes byproducts like unreacted amines or phosphonic acid residues .

- Validation : Cross-referencing chemical databases (e.g., EPA Chemical Dashboard) ensures nomenclature accuracy for replicability .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/³¹P NMR confirms the presence of dimethylamino and phosphonic acid groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and P .

- Safety Note : Handling requires fume hoods and PPE due to potential toxicity, as outlined in lab safety protocols .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, while machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). For example:

- Reaction Path Search : Identifies intermediates in phosphonic acid formation .

- Data-Driven Optimization : Reduces trial-and-error by correlating reaction parameters (e.g., pH, catalyst loading) with yield .

- Case Study : ICReDD’s hybrid computational-experimental framework reduced development time for analogous phosphonic acids by 40% .

Q. How can researchers resolve contradictions in reported yields or byproduct profiles across studies?

- Methodological Answer : Contradictions often arise from:

- Solvent Effects : Dichloroethane vs. THF may alter reaction kinetics, leading to varying byproducts .

- Catalyst Degradation : Base catalysts (e.g., K₂CO₃) may decompose under prolonged reflux, reducing efficiency .

- Resolution Strategy :

Controlled Replication : Reproduce studies with strict parameter control (e.g., anhydrous conditions).

In Situ Monitoring : Techniques like IR spectroscopy track intermediate formation in real time .

Q. What role does solvent polarity play in the stereochemical outcomes of derivatives of this compound?

- Methodological Answer : While direct stereochemical data for this compound is limited, studies on analogous phosphonic acids suggest:

- Polar Solvents : Stabilize charged intermediates, favoring specific transition states (e.g., SN2 mechanisms) .

- Temperature : Higher temperatures (e.g., 60°C vs. RT) may shift equilibrium toward thermodynamically stable isomers .

- Experimental Design : Systematic solvent screening (e.g., DCE, DMSO, MeOH) with kinetic studies can elucidate stereochemical preferences.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.